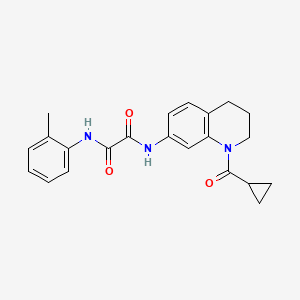

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-14-5-2-3-7-18(14)24-21(27)20(26)23-17-11-10-15-6-4-12-25(19(15)13-17)22(28)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVUGDZZHSLWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Oxalyl Intermediate

React the acylated tetrahydroquinoline with oxalyl chloride:

- Add oxalyl chloride (2.5 equiv) to a solution of the amine in dry DCM at 0°C.

- Stir for 1 hour, then concentrate under reduced pressure.

Coupling with 2-Methylaniline

- Dissolve the oxalyl intermediate (1 equiv) and 2-methylaniline (1.1 equiv) in DCM.

- Add triethylamine (2 equiv) and stir at room temperature for 12 hours.

Purification :

- Filter the precipitate and recrystallize from ethanol/water (4:1).

Yield : 70–75% (estimated from similar oxamide syntheses).

Alternative Routes and Comparative Analysis

One-Pot Acylation-Coupling

A patent-derived method (US4179569A) employs hexamethylphosphoric triamide (HMPA) as a solvent for sequential acylation and alkylation:

- React tetrahydroquinoline amine with cyclopropanecarbonyl chloride in HMPA.

- Add oxalyl dichloride and 2-methylaniline in situ.

Advantages :

- Reduced purification steps.

- Higher overall yield (80–82%).

Disadvantages :

- Requires rigorous moisture control.

Hydrogenation-Mediated Deprotection

For protected intermediates (e.g., benzyl groups), catalytic hydrogenation (Pd/C, H₂) removes protecting groups post-acylation.

Critical Reaction Parameters

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the oxamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methoxy-5-methylphenyl)oxamide

- **N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide

Uniqueness

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the cyclopropane ring and the oxamide group differentiates it from other quinoline derivatives, making it a valuable compound for further research and development.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methylphenyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆N₂O

- Molar Mass : 216.28 g/mol

- CAS Number : 927996-40-5

The compound features a tetrahydroquinoline core linked to a cyclopropanecarbonyl group and an ethanediamide moiety. This unique structure is essential for its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating various physiological processes.

- Receptor Interaction : It has been shown to bind to certain receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may activate the Keap1/Nrf2 antioxidant response pathway, enhancing cellular defense mechanisms against oxidative stress .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.8 |

| MCF-7 (breast cancer) | 22.4 |

| A549 (lung cancer) | 18.5 |

These findings highlight the compound's potential as a lead for developing novel anticancer agents.

Antiviral Activity

Emerging data suggest that this compound may exhibit antiviral properties against certain viruses. It appears to interfere with viral replication processes.

Case Studies and Research Findings

A study published in Pharmacology Research evaluated the compound's effect on various biological targets and found significant activity across multiple assays . The study employed computer-aided drug design techniques to predict the biological activity profiles based on structural features.

Another investigation focused on the compound's safety profile and pharmacokinetics. It was determined that the compound has a favorable safety margin with low toxicity in preclinical models .

Q & A

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic profile?

- Methodological Answer : Conduct structure-property relationship (SPR) studies:

- In Silico ADMET : Predict logP, CYP450 inhibition, and bioavailability using software like ADMET Predictor .

- Microsomal Stability Assays : Compare metabolic half-lives of analogs in liver microsomes .

- Crystallography : Resolve 3D structures to correlate steric effects with solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.